

N-Nitrosoethylmethamphetamine-d3 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Nitrosoethylmethamphetamine-d3

Cat. No.: B121244

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N-Nitrosoethylmethamphetamine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Nitrosoethylmethamphetamine-d3** (NEMA-d3), a deuterated isotopic analog of the N-nitrosamine compound, N-Nitrosoethylmethamphetamine (NEMA). NEMA-d3 is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of NEMA in various matrices, including pharmaceutical products, environmental samples, and food products. Its use is critical in studies monitoring for the presence of carcinogenic nitrosamine impurities.

Core Chemical Identifiers

N-Nitrosoethylmethamphetamine-d3 is a stable, isotopically labeled compound essential for mass spectrometry-based quantitative analysis. Below is a summary of its key chemical identifiers.

Identifier Type	Value
CAS Number	69278-54-2[1]
Molecular Formula	C ₃ D ₃ H ₅ N ₂ O[2]
Molecular Weight	91.13 g/mol [2]
IUPAC Name	N-ethyl-N-(trideuteriomethyl)nitrous amide[2]
Synonyms	N-Ethyl-N-nitrosoethanamine-d3, Ethylmethylnitrosamine-d3, NEMA-d3[1]
InChI	InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[2]
Canonical SMILES	CCN(C([2H]))([2H])[2H])N=O

Quantitative Data

Quantitative data for N-Nitrosoethylmethylamine is primarily available for its non-deuterated form. The deuterated analog, NEMA-d3, is used as an internal standard and is not typically the subject of toxicological studies itself. The data presented below pertains to NEMA and other relevant nitrosamines, providing context for analytical applications involving NEMA-d3.

Toxicological Data

N-Nitrosamines as a class are recognized as probable human carcinogens. The International Agency for Research on Cancer (IARC) has classified N-Nitrosoethylmethylamine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Compound	Classification	Agency
N-Nitrosoethylmethylamine	Group 2B	IARC
N-Nitrosodimethylamine (NDMA)	Group 2A	IARC
N-Nitrosodiethylamine (NDEA)	Group 2A	IARC

Data sourced from general toxicological profiles of nitrosamines.

Analytical Performance Data

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of N-nitrosamines in pharmaceutical matrices using mass spectrometry-based methods, where NEMA-d3 would be used as an internal standard.

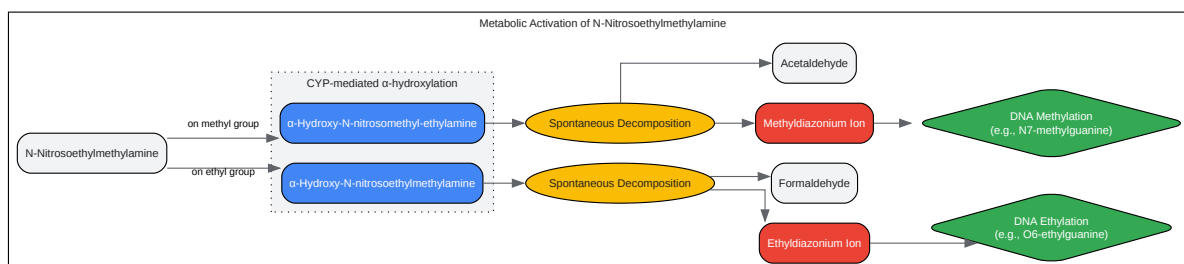
Analytical Method	Analyte	Matrix	LOD	LOQ
LC-MS/MS	NDMA	Groundwater	1.12 ng/L	-
LC-MS/MS	NMEA	Groundwater	-	0.280 µg/L
GC-MS/MS	NDMA	Sartans	0.3 µg/kg	0.9 µg/kg
GC-MS/MS	NMEA	Sartans	0.07 µg/kg	0.3 µg/kg

LOD and LOQ values are highly matrix- and instrument-dependent.

Metabolic Pathway

The metabolic activation of N-nitrosoalkylamines is a critical step in their carcinogenic mechanism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The pathway involves the hydroxylation of the α -carbon atom of the alkyl chains, leading to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and potentially cancer.

Although the specific metabolism of **N-Nitrosoethylmethylamine-d3** is not extensively studied, it is expected to follow the same pathway as its non-deuterated analog, NEMA. The metabolic process for NEMA involves two primary α -hydroxylation pathways, one on the ethyl group and one on the methyl group.



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Metabolic activation pathway of N-Nitrosoethylmethylamine.

Experimental Protocols

The quantification of N-nitrosamines, including NEMA, necessitates highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. **N-Nitrosoethylmethylamine-d3** serves as an ideal internal standard for these methods due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification by isotope dilution.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Pharmaceutical Tablets

- Sample Weighing and Dissolution:
 - Accurately weigh a portion of ground tablet powder equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

- Add a known volume of an appropriate aqueous solution (e.g., 1 M sodium hydroxide) to dissolve or suspend the sample.
- Spike the sample with a known amount of **N-Nitrosoethylmethylanine-d3** internal standard solution.
- Extraction:
 - Add a precise volume of a water-immiscible organic solvent, such as dichloromethane (DCM).
 - Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the extraction of nitrosamines into the organic phase.
- Phase Separation:
 - Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to achieve clear separation of the aqueous and organic layers.
- Collection and Analysis:
 - Carefully transfer the organic (lower) layer containing the nitrosamines to a clean vial.
 - The extract is now ready for injection into the GC-MS or for further concentration and solvent exchange if required for LC-MS analysis.

Analytical Method: GC-MS/MS

- Gas Chromatograph (GC) System: Equipped with a suitable capillary column (e.g., DB-624 or equivalent).
- Injection Mode: Splitless injection is typically used to maximize sensitivity.
- Oven Temperature Program: A temperature gradient is employed to separate the nitrosamines from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 240°C), and hold for a few minutes.

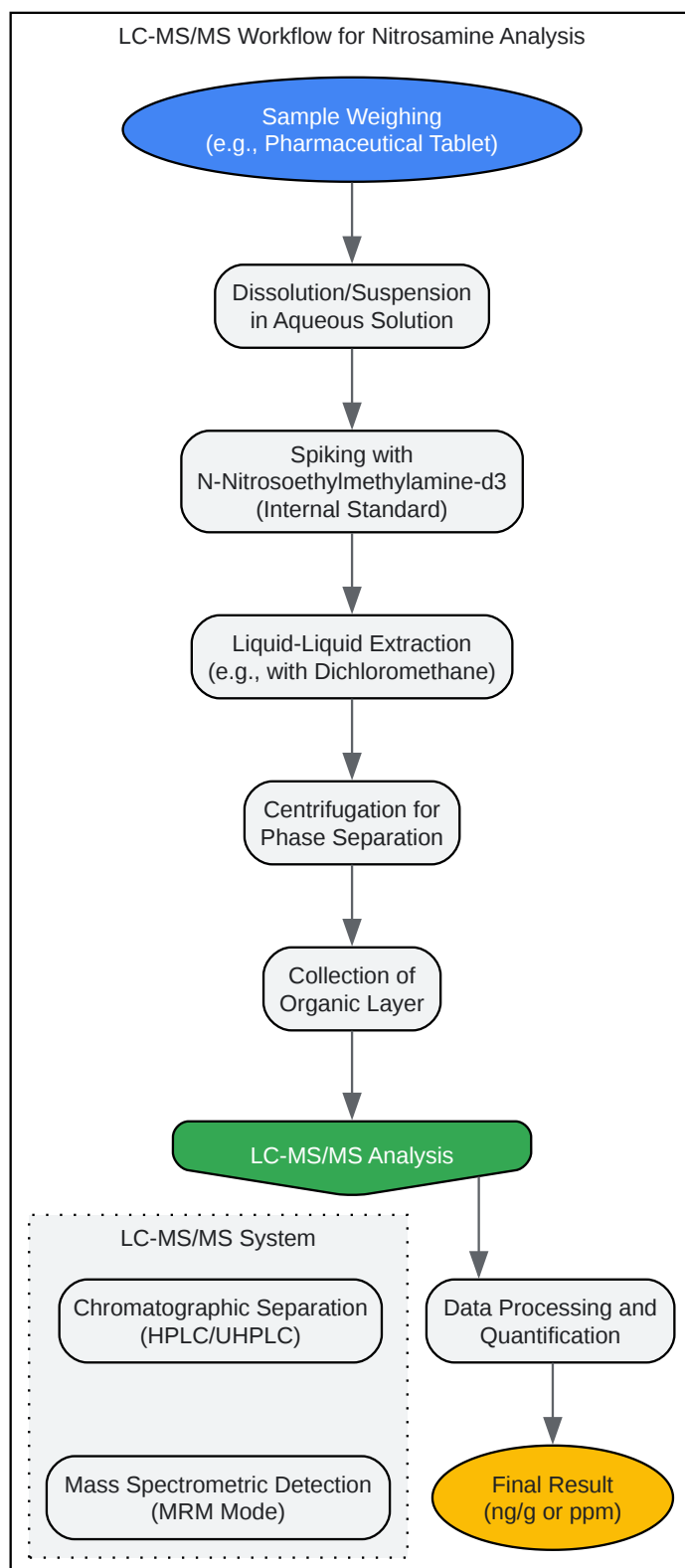
- Mass Spectrometer (MS) Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both NEMA and the NEMA-d3 internal standard.

Analytical Method: LC-MS/MS

- Liquid Chromatograph (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.
- Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of nitrosamines.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid, is employed.
- Mass Spectrometer (MS) Detector: A triple quadrupole or a high-resolution mass spectrometer (HRMS) is used for detection.
- Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for small, volatile nitrosamines.
- MRM Transitions: As with GC-MS/MS, specific MRM transitions are monitored for the analyte and internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical product using LC-MS/MS with **N-Nitrosoethylmethylaniline-d3** as an internal standard.



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References

- 1. epa.gov [epa.gov]
- 2. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [N-Nitrosoethylmethylamine-d3 CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121244#n-nitrosoethylmethylamine-d3-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b121244#n-nitrosoethylmethylamine-d3-cas-number-and-chemical-identifiers)

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